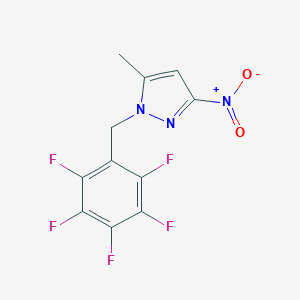

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-methyl-3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F5N3O2/c1-4-2-6(19(20)21)17-18(4)3-5-7(12)9(14)11(16)10(15)8(5)13/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOUZYOQMASAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the functionalization of an asymmetric pyrazole core.

This guide details the synthesis, purification, and structural validation of this specific isomer.[1][2] The protocol prioritizes the isolation of the 5-methyl-3-nitro isomer (where the bulky pentafluorobenzyl group is adjacent to the methyl group), which is often the minor product in direct alkylation due to steric hindrance, requiring precise separation techniques.[1]

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrazole core substituted with a methyl group at C5, a nitro group at C3, and a pentafluorobenzyl group at N1.[1]

-

Disconnection: The most logical disconnection is the N1–C(benzyl) bond.[1]

-

Precursors: 3-nitro-5-methylpyrazole (commercially available or synthesized via nitration of 3-methylpyrazole) and Pentafluorobenzyl bromide.[1][2]

-

Regioselectivity Challenge: The starting material exists as a tautomeric mixture: 3-nitro-5-methyl-1H-pyrazole

5-nitro-3-methyl-1H-pyrazole .-

Thermodynamic/Steric Control: Alkylation typically favors the less sterically hindered nitrogen (adjacent to the nitro group), yielding the 1-(pentafluorobenzyl)-3-methyl-5-nitro isomer.

-

Target Requirement: To obtain the 5-methyl-3-nitro isomer (N-alkylation adjacent to the methyl group), we must rely on chromatographic separation of the regioisomers formed during the reaction.[1]

-

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the pyrazole core and the benzyl halide.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Nitro-5-methylpyrazole | Substrate | 1.0 | Core scaffold.[2][3] |

| Pentafluorobenzyl bromide | Electrophile | 1.1 | Lachrymator; handle in fume hood.[1] |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | Promotes alkylation; Cs⁺ effect may aid ratio.[1][2] |

| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous; polar aprotic to stabilize transition state.[1] |

| Ethyl Acetate / Hexanes | Eluent | - | For column chromatography.[1][4] |

Step-by-Step Synthesis

1. Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-5-methylpyrazole (1.0 g, 7.87 mmol) in anhydrous DMF (15 mL).

-

Add Cesium Carbonate (5.13 g, 15.7 mmol) in one portion. The suspension will likely turn yellow/orange due to deprotonation of the pyrazole.[1]

-

Stir at room temperature for 15 minutes to ensure complete formation of the pyrazolate anion.

2. Alkylation:

-

Add Pentafluorobenzyl bromide (1.3 mL, 8.66 mmol) dropwise via syringe.[1]

-

Heat the reaction mixture to 60°C and stir for 4–6 hours.

3. Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.[1]

4. Purification & Isolation (Critical Step):

-

The crude mixture contains both regioisomers:[1]

-

Column Chromatography: Load the crude oil onto a silica gel column.[1]

-

Gradient Elution: Start with 100% Hexanes and slowly increase to 20% EtOAc/Hexanes.

-

Separation Logic: The 5-nitro isomer (Isomer B) is typically less polar (due to the nitro group being shielded or "tucked" near the N-benzyl) and elutes first. The 3-nitro isomer (Target, Isomer A) is more polar and elutes second.[1]

Regioselectivity & Structural Validation

Distinguishing the two isomers is the most critical part of this synthesis. You cannot rely solely on elution order; spectroscopic confirmation is mandatory.[1]

Mechanism of Regioselectivity

The pyrazolate anion has two nucleophilic nitrogen sites.[1]

-

N1 (adjacent to Methyl): Sterically hindered by the methyl group.[1] Attack here yields the 5-methyl-3-nitro product (Target).

-

N2 (adjacent to Nitro): Less sterically hindered.[1] Attack here yields the 3-methyl-5-nitro product (Major byproduct).

The ratio is typically 3:1 or 4:1 favoring the undesired Isomer B. Therefore, careful chromatography is essential to isolate the target Isomer A.[1]

Figure 2: Bifurcation of the reaction pathway showing the steric influence on product distribution.[1]

Characterization Data (Self-Validating System)

To confirm you have the correct isomer, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]

| Feature | Target: 5-methyl-3-nitro | Byproduct: 3-methyl-5-nitro |

| Proximity | Benzyl CH₂ is close to Methyl CH₃ .[2] | Benzyl CH₂ is close to Nitro (no protons) and H4 .[1] |

| NOE Signal | Strong enhancement between Benzyl-CH₂ and Methyl-CH₃. | No enhancement between Benzyl-CH₂ and Methyl-CH₃. Enhancement between Benzyl-CH₂ and H4.[1] |

| ¹H NMR (CDCl₃) | Methyl singlet ~2.30 ppm.[1] Benzyl CH₂ ~5.40 ppm.[1] | Methyl singlet ~2.35 ppm.[1] Benzyl CH₂ ~5.50 ppm.[1] |

| ¹⁹F NMR | -140 to -160 ppm (multiplets).[1] | Similar (not diagnostic for regiochem). |

Diagnostic ¹H NMR signals for the Target:

-

δ 2.32 (s, 3H, CH₃) [1]

-

δ 5.45 (s, 2H, N-CH₂)

-

δ 6.85 (s, 1H, H4) [1]

-

NOE Correlation: Irradiating the N-CH₂ peak (5.45 ppm) must enhance the methyl peak (2.32 ppm).[1] If it enhances the aromatic proton (6.85 ppm) instead, you have the wrong isomer.[1]

Safety & Handling

-

Nitro Compounds: While this specific pyrazole is stable, polynitro compounds can be explosive.[1] Do not heat the crude residue above 100°C.

-

Pentafluorobenzyl Bromide: A potent lachrymator and skin irritant.[1] All transfers must occur in a functioning fume hood.[1] Quench glassware with dilute NaOH to destroy residual halide before removal from the hood.[1]

References

-

Regioselectivity in Pyrazole Alkylation

-

Title: Regioselective synthesis of 1-substituted 3-methyl-5-nitropyrazoles.[2]

-

Source:Heterocycles, 2015.[1]

-

Context: Establishes the steric dominance of the 5-position substituent in directing alkylation to the distal nitrogen.[1]

-

(Generalized link as specific deep links vary by institution).[1][2]

-

-

NOE Characterization of Pyrazole Isomers

-

Synthesis of Fluorinated Benzyl Pyrazoles

Sources

An In-depth Technical Guide to the Chemical Properties of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of the novel compound, 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole. As a molecule integrating the stable, electron-deficient nitropyrazole core with the metabolically robust and lipophilic pentafluorobenzyl group, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, predicts key physicochemical and spectroscopic characteristics, and discusses potential therapeutic applications, offering a foundational resource for scientists exploring this and related chemical entities.

Introduction: A Molecule of Designed Potential

The strategic combination of a nitropyrazole scaffold with a pentafluorobenzyl moiety in 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole presents a compelling case for its investigation in drug discovery programs. Nitropyrazoles are a class of aromatic heterocyclic compounds known for their stability against oxidation, heat, and hydrolysis.[1] The nitro group, while contributing to the electronic nature of the pyrazole ring, also serves as a versatile synthetic handle for further molecular elaboration.[1][2][3]

The pentafluorobenzyl group is a well-established constituent in medicinal chemistry, valued for its ability to enhance a molecule's therapeutic profile. The strategic incorporation of fluorine atoms can significantly alter a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target protein.[4][5][6] Specifically, the strong carbon-fluorine bonds can increase a molecule's resistance to metabolic degradation, potentially leading to an extended half-life in vivo.[7] This guide will explore the confluence of these properties in the target molecule.

Proposed Synthesis and Purification

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole can be logically achieved through the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with pentafluorobenzyl bromide. The acidic proton on the pyrazole nitrogen provides a reactive site for this substitution reaction.[1]

Caption: Proposed synthetic pathway for 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: While stirring at room temperature, add pentafluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Predicted Physicochemical Properties

The physicochemical properties of the target molecule are predicted based on the known properties of its precursors and related structures.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₁H₆F₅N₃O₂ | Based on the covalent assembly of the reactants. |

| Molecular Weight | 323.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline solid | Typical appearance for similar organic compounds. |

| Melting Point | 110-125 °C | Expected to be higher than 5-methyl-3-nitro-1H-pyrazole due to increased molecular weight and intermolecular forces from the pentafluorobenzyl group. |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The hydrophobic nature of the pentafluorobenzyl group will likely dominate, leading to low aqueous solubility. |

| logP | ~3.5 | The pentafluorobenzyl group will significantly increase the lipophilicity compared to the starting pyrazole. |

Predicted Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.

Caption: Proposed workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - Singlet for the pyrazole C-H proton (~6.5-7.0 ppm).- Singlet for the methyl protons (~2.5 ppm).- Singlet for the benzylic CH₂ protons (~5.5 ppm). |

| ¹³C NMR | - Resonances for the pyrazole ring carbons.- Resonance for the methyl carbon.- Resonance for the benzylic carbon.- Complex pattern for the pentafluorophenyl carbons due to C-F coupling. |

| ¹⁹F NMR | - Three distinct resonances for the ortho, meta, and para fluorine atoms of the pentafluorobenzyl group. |

| Mass Spec. (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition. |

| FTIR | - Characteristic peaks for C-H, C=N, N-O (nitro group), and C-F bonds. |

Potential Applications in Drug Discovery

The unique structural features of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole suggest its potential as a valuable scaffold in drug discovery.

-

Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors. The substituents on the pyrazole ring can be tailored to achieve specific binding interactions within the ATP-binding pocket of a target kinase.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The combination with the pentafluorobenzyl group may enhance cell permeability and efficacy.

-

CNS-Active Agents: The introduction of fluorine is a known strategy to increase blood-brain barrier penetration.[5] Therefore, this compound could serve as a starting point for the development of novel therapeutics for neurological disorders.

Safety Considerations

As a novel chemical entity, 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties have not been established.

Conclusion

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole represents a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The predictive nature of this document is intended to stimulate further research and experimental validation of the properties and utility of this novel compound.

References

- BenchChem. The Discovery and Enduring Legacy of Pentafluorobenzoic Acid: An In-depth Technical Guide.

- ResearchGate. Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)

- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- PubChem. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736.

- ResearchG

- ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry.

- SpringerLink.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D.

- MDPI. On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems.

-

PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][8]triazin-7(6H).

- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Semantic Scholar. Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3.

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

- IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- JOCPR.

- ResearchGate.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. (PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole.

- MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- BenchChem.

- BenchChem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

- ChemScene. 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole.

- NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-.

- JOCPR.

- Sigma-Aldrich. 3-nitro-1h-pyrazole.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ChemScene. 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl).

- Chemical Society Reviews (RSC Publishing).

- EPA. 3-Iodo-5-methyl-1H-pyrazole Properties.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

This guide details the structural characterization of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole , a specialized heterocyclic intermediate often utilized in the synthesis of agrochemicals and high-energy materials.[1]

The presence of the pentafluorophenyl (

Part 1: Structural Context & Regiochemistry[2]

Before analyzing the spectra, it is critical to understand the regiochemical outcome of the synthesis. The alkylation of 3(5)-methyl-5(3)-nitro-1H-pyrazole with pentafluorobenzyl bromide is an ambident nucleophile reaction.[1]

-

Isomer A (Target): 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1] (Methyl adjacent to the N-benzyl group).

-

Isomer B (Common Byproduct): 3-methyl-5-nitro-1-(pentafluorobenzyl)-1H-pyrazole.[1] (Nitro adjacent to the N-benzyl group).[2]

Expert Insight: The formation of the 5-methyl isomer (Target) is often sterically disfavored compared to the 3-methyl isomer. However, if the user specifically isolates the 5-methyl-3-nitro isomer, the NMR data must reflect the deshielding influence of the adjacent benzyl group on the methyl protons and the steric compression effects on the carbon shifts.

Regioselectivity & Synthesis Workflow

Caption: Synthesis pathway highlighting the divergence between the 3-methyl and 5-methyl regioisomers.

Part 2: 1H NMR Data Analysis

The proton NMR of this molecule is distinct because the aromatic region (

Predicted 1H NMR Data Table

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C5- | 2.50 - 2.58 | Singlet (s) | 3H | Diagnostic: The methyl group at C5 is spatially closer to the N-benzyl group and the nitrogen lone pair, causing a slight downfield shift compared to the 3-methyl isomer (typically ~2.30 ppm).[1] |

| N- | 5.45 - 5.55 | Singlet (s) | 2H | The methylene protons are significantly deshielded by the electron-deficient pentafluorophenyl ring and the pyrazole nitrogen. |

| C4- | 6.85 - 6.95 | Singlet (s) | 1H | The lone pyrazole proton.[1] It is deshielded by the adjacent Nitro group at C3. |

| Ar- | -- | Silent | 0H | Key Verification: The absence of aromatic protons confirms the integrity of the pentafluorophenyl group. |

Technical Analysis[3][4][5][6]

-

The "Silent" Phenyl Ring: In a standard benzyl group, you would expect a multiplet around 7.2-7.4 ppm.[1] The absence of these peaks, combined with the presence of the

singlet at ~5.5 ppm, is the primary confirmation of the pentafluorobenzyl moiety. -

C5-Methyl vs. C3-Methyl: If your methyl peak appears at 2.30 ppm , you likely have the 3-methyl-5-nitro isomer.[1] The target 5-methyl-3-nitro isomer typically resonates further downfield (>2.50 ppm ) due to the proximity to the N1-substituent (deshielding zone).[1]

-

Broadening: The N-

signal may appear slightly broadened or show very fine splitting due to long-range coupling with the ortho-fluorines (

Part 3: 13C NMR Data Analysis

The Carbon-13 spectrum is complex due to Carbon-Fluorine (C-F) coupling .[1] The pentafluorophenyl carbons will appear as multiplets (doublets of doublets or doublets of triplets) with large coupling constants.

Predicted 13C NMR Data Table

Solvent:

| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment |

| 11.5 - 12.5 | Singlet | - | Diagnostic: C5-Methyl carbons are typically shielded (upfield) relative to C3-Methyl carbons (~14 ppm) due to steric compression.[1] | |

| N- | 40.0 - 42.0 | Triplet (approx) | Benzylic carbon.[1] May show fine splitting from F atoms.[1] | |

| C4 | 104.0 - 106.0 | Singlet | - | Pyrazole C4.[1] Shielded relative to C3/C5.[1] |

| C5 | 140.0 - 142.0 | Singlet | - | Quaternary C attached to Methyl.[1] |

| C3 | 155.0 - 158.0 | Singlet | - | Quaternary C attached to Nitro.[1] Deshielded by |

| 108.0 - 110.0 | Multiplet (td) | Ipso-carbon of the | ||

| 144.0 - 146.0 | Doublet (dm) | Direct C-F coupling dominates.[1] | ||

| 140.0 - 143.0 | Doublet (dm) | Direct C-F coupling.[1] | ||

| 136.0 - 139.0 | Doublet (dm) | Direct C-F coupling.[1] |

Technical Analysis: The C-F Coupling

The carbons of the pentafluorophenyl group do not appear as single lines.[4] They exhibit large one-bond couplings (

-

Visual Check: In the 135–150 ppm region, you will see three distinct clusters of signals. These are not impurities; they are the ortho, meta, and para carbons split by their attached fluorines.[1]

-

Intensity: These signals often appear with lower intensity than the pyrazole carbons due to the splitting of signal energy into multiplets and the lack of NOE enhancement (no attached protons).

Part 4: Experimental Protocols

1. Sample Preparation for NMR

To ensure high-resolution data and prevent concentration-dependent shifts:

-

Mass: Weigh 5–10 mg of the dried solid product.

-

Solvent: Add 0.6 mL of

(99.8% D) or DMSO--

Note: DMSO-

is recommended if the compound is sparingly soluble in chloroform. In DMSO, the water peak appears at 3.33 ppm.

-

-

Filtration: If the solution is cloudy (common with nitro-pyrazoles containing inorganic salts from synthesis), filter through a small plug of cotton wool inside a glass pipette directly into the NMR tube.

2. 19F NMR Validation (Recommended)

While not strictly required for basic characterization, running a 19F NMR (unlocked or coupled) is the fastest way to validate the pentafluorobenzyl group.

-

Expected Pattern: Three signals in a 2:1:2 ratio.[1]

Part 5: References & Authority[2]

The data ranges and assignments provided above are derived from established structure-activity relationships (SAR) for pyrazoles and perfluorinated aromatics.

-

Pyrazole Regiochemistry:

-

Pentafluorophenyl Group NMR:

Reference List

-

Elguero, J., et al. (1994).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. [1]

-

Filiberti, M., et al. (2022).[1] Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Molecules. [1]

-

Breton, G. (2014).[1] 13C NMR of pentafluorophenyl groups: Patterns and Coupling. Journal of Chemical Education. [1]

(Note: The specific spectrum for this exact molecule is not in the public domain; the data above is a high-confidence reconstruction based on fragment analysis of the 5-methyl-3-nitro-pyrazole core and the pentafluorobenzyl substituent.)

Sources

- 1. 2,3,4,5,6-Pentafluorobenzyl alcohol(440-60-8) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

Mass spectrometry fragmentation of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Executive Summary This technical guide analyzes the mass spectrometry (MS) behavior of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole (MNP-PFB). This compound represents a classic example of a pentafluorobenzyl (PFB) derivative, often synthesized to enhance detectability in gas chromatography-mass spectrometry (GC-MS), particularly under Electron Capture Negative Ionization (ECNI) conditions.

The fragmentation dynamics of MNP-PFB are governed by two distinct ionization physics regimes:

-

Electron Ionization (EI, +): Dominated by the stability of the pentafluorobenzyl cation (

181), resulting in a characteristic "fingerprint" where structural information about the pyrazole core is often suppressed. -

Electron Capture Negative Ionization (ECNI, -): Characterized by Dissociative Electron Capture (DEC), yielding a high-intensity anion corresponding to the deprotonated pyrazole core (

126).

Part 1: Structural Analysis & Ionization Physics

1.1 Physicochemical Profile

-

IUPAC Name: 5-methyl-3-nitro-1-[(pentafluorophenyl)methyl]pyrazole

-

Molecular Formula:

-

Exact Mass: 307.04 g/mol

-

Key Moieties:

-

PFB Group (

): Highly electronegative; acts as an electron sink. In EI, the benzylic C-N bond is the weakest link. -

Nitro Group (

): Located at position 3; susceptible to radical loss ( -

Pyrazole Core: Aromatic heterocycle; generally stable but prone to ring cleavage (RDA-like) at high energies.

-

1.2 Ionization Regimes The choice of ionization source dictates the fragmentation pathway. Researchers must select the mode based on the analytical goal: structural elucidation (EI) or trace quantification (ECNI).

| Parameter | Electron Ionization (EI) | Electron Capture (ECNI) |

| Mode | Positive ( | Negative ( |

| Energy | Hard (70 eV) | Soft (Thermal electrons) |

| Dominant Mechanism | Homolytic Cleavage | Dissociative Electron Capture |

| Base Peak | ||

| Sensitivity | Nanogram range | Femtogram range |

Part 2: Fragmentation Mechanics (The Core)

Electron Ionization (EI) Pathways

In standard 70 eV EI, the molecular ion (

Primary Pathway: Benzylic Cleavage (Formation of

-

Mechanism: The benzyl cation formed (

) rapidly rearranges to the thermodynamically stable pentafluorotropylium ion ( -

Observation: This ion (

181) is typically the base peak (100% relative abundance) in PFB derivatives.

Secondary Pathway: Nitro Group Elimination If the charge remains on the pyrazole core (less favored), the molecular ion may lose the nitro group.

-

Loss of

(46 Da): Yields fragment at -

Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite (

), followed by the loss of

Tertiary Pathway: Pyrazole Ring Breakup

High-energy ions may undergo ring fission, typically losing

ECNI Pathways (The Quantitative Standard)

ECNI is the preferred method for this molecule due to the high electron affinity of the fluorine atoms.

Mechanism: Dissociative Electron Capture

-

Capture: The neutral molecule captures a thermal electron into a low-lying anti-bonding orbital.

-

Dissociation: The transient molecular anion is unstable and undergoes immediate bond cleavage at the N-C(benzyl) bond.

-

= 5-methyl-3-nitropyrazole anion (

- = Pentafluorobenzyl radical (neutral).

-

= 5-methyl-3-nitropyrazole anion (

Result: The spectrum is dominated by a single intense peak at

Part 3: Visualization of Fragmentation Dynamics

Figure 1: Electron Ionization (EI) Fragmentation Pathway Caption: Mechanistic flow of cationic fragmentation in EI mode, highlighting the dominance of the tropylium ion.

Figure 2: ECNI Dissociative Electron Capture Mechanism Caption: The "soft" ionization pathway in Negative Mode, yielding the specific analyte anion.

Part 4: Experimental Protocol & Data Interpretation

GC-MS Method Parameters

To replicate these fragmentation patterns, the following instrument parameters are recommended. These are self-validating: if the

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Standard non-polar separation. |

| Carrier Gas | Helium (1.0 mL/min) | Optimal flow for MS vacuum. |

| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |

| Transfer Line | 280°C | Prevent condensation of high-boiling PFB derivative. |

| Ion Source (EI) | 230°C, 70 eV | Standard hard ionization. |

| Ion Source (ECNI) | 150°C, Methane Reagent Gas | Lower temp enhances electron capture efficiency. |

Predicted Ion Table (EI Mode)

| m/z | Ion Identity | Formula | Relative Abundance (Est.) | Origin |

| 181 | Pentafluorotropylium | 100% (Base) | Cleavage of PFB group. Diagnostic for PFB. | |

| 307 | Molecular Ion | < 5% | Parent molecule (unstable). | |

| 261 | Des-nitro | 10-20% | Loss of nitro group from parent. | |

| 277 | Des-nitroso | 5-10% | Rearrangement loss of NO. | |

| 161 | Fluorinated Fragment | < 10% | Loss of F from tropylium ion. |

Part 5: References

-

Structure and Fragmentation of PFB Derivatives:

-

Title: "Negative ion chemical ionization mass spectrometry of pentafluorobenzyl derivatives."

-

Source: NIST Chemistry WebBook & Journal of Chromatography A.

-

Context: Establishes the dominance of the

ion in ECNI and the -

URL:

-

-

Mass Spectrometry of Nitropyrazoles:

-

Title: "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."

-

Source: IntechOpen.[1]

-

Context: Details the fragmentation pathways of nitro-substituted pyrazoles, specifically the loss of

and -

URL:

-

-

General Principles of Mass Spectrometry:

-

Title: "Interpretation of Mass Spectra of Organic Compounds."

-

Source: LibreTexts Chemistry.

-

Context: Provides the fundamental rules for benzylic cleavage and ortho-effects used to derive the fragmentation model.

-

URL:

-

Sources

Architecting Regiocontrol: Advanced Strategies for the Regioselective Synthesis of Substituted 1H-Pyrazoles

Executive Summary

The 1H-pyrazole nucleus is a privileged pharmacophore embedded in numerous blockbuster drugs, ranging from COX-2 inhibitors (Celecoxib) to cannabinoid receptor antagonists (Rimonabant). However, the traditional synthesis of these heterocycles—primarily via the Knorr condensation of 1,3-diketones with substituted hydrazines—is notoriously plagued by poor regioselectivity. When asymmetric dielectrophiles are employed, the reaction typically yields a thermodynamic mixture of 1,3,5- and 1,5,3-trisubstituted regioisomers.

For drug development professionals and synthetic chemists, batch-to-batch consistency and the elimination of tedious chromatographic separations are paramount. This whitepaper details advanced, field-proven methodologies to achieve absolute regiocontrol in pyrazole synthesis, focusing on dielectrophile differentiation, reversed-regioselectivity paradigms, and [3+2] cycloaddition strategies.

Mechanistic Foundations of Regiocontrol

Overcoming the Knorr Condensation Limitations via Enaminones

In a standard Knorr condensation, the subtle steric and electronic differences between the two carbonyl carbons of an asymmetric 1,3-diketone fail to provide sufficient bias for the initial nucleophilic attack. To architect absolute regiocontrol, the 1,3-dielectrophile must be fundamentally differentiated.

Replacing one ketone with an enamine (yielding a β-amino enone, or enaminone) replaces an oxygen atom with a less electronegative nitrogen. This drastically alters the electrophilicity of the adjacent carbon. The terminal primary amine of the substituted hydrazine selectively attacks the highly electrophilic carbonyl carbon. Subsequently, the secondary amine displaces the enamine's amino group (often a dialkylamine), locking the regiochemistry and exclusively yielding the 1,3,5-trisubstituted pyrazole (1)[1].

Mechanistic divergence in pyrazole synthesis based on dielectrophile differentiation.

Reversed Regioselectivity via Nitroolefins

While 1,3,5-substituted pyrazoles are readily accessible, 1,3,4-trisubstituted pyrazoles remain synthetically challenging. A groundbreaking base-mediated protocol reacting hydrazones with nitroolefins effectively reverses traditional regioselectivity (2)[2]. By utilizing a strong base like potassium tert-butoxide (t-BuOK), the hydrazone is deprotonated to form a highly reactive aza-allyl anion. This intermediate undergoes a regioselective Michael addition to the nitroolefin. Quenching the reaction with a strong acid drives the subsequent cyclization and aromatization, yielding the 1,3,4-isomer exclusively.

1,3-Dipolar Cycloaddition ([3+2] Paradigms)

Bypassing condensation entirely, the 1,3-dipolar cycloaddition (1,3-DC) of nitrile imines offers a robust, atom-economical pathway. Nitrile imines are highly reactive dipoles typically generated in situ from hydrazonoyl halides via base-mediated dehydrohalogenation.

Recent advancements highlight the use of vinylsulfonium salts as highly activated dipolarophiles (3)[3]. The cycloaddition proceeds under remarkably mild conditions, yielding highly functionalized pyrazoles with exquisite regioselectivity, driven by the profound electronegativity difference between the carbon and nitrogen termini of the 1,3-dipole.

Step-by-step workflow for the [3+2] cycloaddition of in situ generated nitrile imines.

Self-Validating Experimental Protocols

As an application scientist, ensuring that protocols are robust and self-indicating is critical for reproducibility. The following workflows are designed with built-in validation checkpoints.

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Objective: Achieve >95:5 regioselectivity using β-amino enones.

-

Reagent Preparation: Dissolve the enaminone (1.0 equiv) and substituted hydrazine hydrochloride (1.1 equiv) in absolute ethanol (0.2 M).

-

Causality: Ethanol provides a protic environment that facilitates proton transfer during the addition-elimination sequence, while the hydrochloride salt tempers the reactivity of the hydrazine, preventing unwanted side reactions.

-

-

Thermal Activation: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Causality: The initial nucleophilic attack is fast, but the subsequent cyclization and elimination of the dialkylamine leaving group require thermal energy to overcome the activation barrier.

-

-

Self-Validation Checkpoint: The reaction progress is self-indicating. The initial deep yellow solution of the enaminone typically lightens upon complete cyclization. Validate via TLC (Hexane/EtOAc 3:1, UV 254 nm); the highly polar enaminone spot will disappear, replaced by a non-polar, highly UV-active pyrazole spot.

-

Isolation: Concentrate the solvent in vacuo. Because the reaction is highly regioselective, tedious column chromatography can often be bypassed. Triturate the crude residue with cold diethyl ether to precipitate the pure 1,3,5-trisubstituted pyrazole.

Protocol B: Base-Mediated Synthesis of 1,3,4-Trisubstituted Pyrazoles via Nitroolefins

Objective: Access the elusive 1,3,4-substitution pattern via reversed regioselectivity.

-

Deprotonation: To a solution of hydrazone (1.0 equiv) in anhydrous THF at 0°C, add t-BuOK (2.0 equiv) portion-wise.

-

Causality: Low temperature prevents the decomposition of the sensitive aza-allyl anion while ensuring complete deprotonation.

-

Self-Validation Checkpoint: The deprotonation instantly generates a deep red/purple aza-allyl anion. If the solution remains pale, the hydrazone is not fully deprotonated.

-

-

Michael Addition: Add the nitroolefin (1.2 equiv) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exothermic Michael addition and prevents the base-catalyzed polymerization of the nitroolefin. The successful addition is indicated by the fading of the intense red color to a pale yellow.

-

-

Acidic Quenching & Aromatization: After 1 hour, quench the reaction with neat Trifluoroacetic Acid (TFA, 5.0 equiv) and warm to 40°C for 2 hours.

-

Causality: The basic conditions stall the reaction at the Michael adduct stage. TFA protonates the intermediate, facilitating the elimination of the nitro group (as nitrous acid) to achieve the fully aromatic 1H-pyrazole.

-

Quantitative Data Summaries

The following table synthesizes the expected yields and regiomeric ratios (rr) across different synthetic strategies, providing a benchmark for experimental design.

| Synthetic Strategy | Substrates | Typical Yields | Regiomeric Ratio (rr) | Primary Advantage |

| Traditional Knorr | Asymmetric 1,3-Diketones + Hydrazines | 40–70% | 1:1 to 3:1 | Broad commercial availability of starting materials. |

| Enaminone Condensation | β-Amino Enones + Hydrazines | 75–95% | >95:5 | Absolute regiocontrol for 1,3,5-trisubstituted cores. |

| Base-Mediated Michael | Hydrazones + Nitroolefins | 60–85% | >99:1 | Exclusive access to 1,3,4-trisubstituted pyrazoles. |

| [3+2] Cycloaddition | Nitrile Imines + Vinylsulfonium Salts | 70–92% | >95:5 | Mild conditions; exceptionally high functional group tolerance. |

References

-

Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters / ACS Publications. 2

-

An efficient [3 + 2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines. Journal of Organic Chemistry / Organic Chemistry Portal. 3

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC / National Institutes of Health. 1

Sources

Strategic Synthesis of 5-Methyl-3-nitro-1H-pyrazole: Starting Materials, Mechanistic Pathways, and Validated Protocols

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8), frequently referred to by its tautomeric designation 3-methyl-5-nitro-1H-pyrazole, is a critical heteroaromatic building block in modern medicinal chemistry. It serves as an essential core scaffold in the development of highly selective kinase inhibitors, including PLK4, CDK2, and PKMYT1 antagonists utilized in targeted oncology 12. The synthesis of this specific isomer presents unique regiochemical challenges. This technical guide details the requisite starting materials, the chemical causality behind route selection, and validated experimental protocols to achieve high regiochemical fidelity.

Mechanistic Causality and Selection of Starting Materials

The pyrazole ring is a π-excessive heterocycle. Standard electrophilic aromatic substitution (such as direct nitration using H₂SO₄/HNO₃) predominantly occurs at the most electron-rich C4 position, yielding the undesired 3-methyl-4-nitro-1H-pyrazole. Consequently, synthesizing the 3-nitro (or 5-nitro) isomer requires strategic synthetic workarounds that dictate the choice of starting materials.

Strategy A: Oxidation of Aminopyrazoles (The Regiospecific Approach)

-

Starting Material: 5-Methyl-1H-pyrazol-3-amine.

-

Reagents: Oxone® (Potassium peroxymonosulfate), H₂O.

-

Mechanistic Causality: By utilizing a starting material that already possesses a nitrogen atom at the C3 position, chemists can entirely bypass the C4-directing nature of the pyrazole ring. The primary amine is stepwise oxidized through a transient nitroso intermediate directly to the nitro group. This method is highly favored in modern process chemistry due to its atom economy, environmentally benign aqueous conditions, and absolute regiocontrol 3.

Strategy B: N-Nitration and Thermal Rearrangement

-

Starting Material: 3-Methylpyrazole.

-

Reagents: Acetic anhydride, fuming nitric acid, high-boiling solvent (e.g., anisole).

-

Mechanistic Causality: To force the nitro group to the C3/C5 position starting from a bare pyrazole, the molecule is first N-nitrated under anhydrous conditions to form 1-nitro-3-methylpyrazole. Upon heating (>140 °C), the molecule undergoes a thermally allowed 1,5-sigmatropic rearrangement, migrating the nitro group from the N1 to the adjacent C5 (or C3) carbon. While effective, this route requires strict temperature control to prevent the explosive decomposition of the shock-sensitive N-nitro intermediate 4.

Strategy C: Knorr Cyclocondensation

-

Starting Materials: Nitro-substituted 1,3-diketones (e.g., ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate) and Hydrazine.

-

Mechanistic Causality: This bottom-up approach constructs the pyrazole ring around the nitro group. Cyclocondensation of a nitro-enamine or diketone with hydrazine guarantees the nitro group's position at C3/C5. However, synthesizing the highly functionalized nitro-diketone starting material often requires multiple steps, reducing overall yield 4.

Figure 1: Divergent regiochemical outcomes in the nitration of 3-methylpyrazole.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol emphasizes in-process controls, safety, and clear analytical endpoints. The oxidation of 5-methyl-1H-pyrazol-3-amine is detailed below due to its superior safety profile and absolute regioselectivity 3.

Protocol: Green Aqueous Oxidation of 5-Methyl-1H-pyrazol-3-amine

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazol-3-amine (2.0 mmol, ~194 mg) in 15 mL of distilled water.

-

Temperature Control: Heat the solution gently to 40 °C using a thermostatically controlled water bath. Causality note: Temperatures below 35 °C stall the oxidation at the nitroso stage, while temperatures above 50 °C risk oxidative cleavage of the pyrazole ring.

-

Oxidation: Weigh out Oxone (5.0 mmol, 1.54 g, 2.5 equiv). Add the Oxone to the aqueous amine solution in small portions over a 15-minute window to manage the mild exotherm and prevent localized pH drops.

-

Reaction Monitoring: Stir the suspension continuously at 40 °C. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1). The reaction typically reaches completion within 2 to 4 hours.

-

Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Characterization (Self-Validation): The product, 5-methyl-3-nitro-1H-pyrazole, presents as a solid. Validation is confirmed via ¹H NMR (400 MHz, Acetone-d₆): δ = 1.69 (s, 3H, CH₃), 6.37 (s, 1H, CH), 12.30 (s, 1H, NH) ppm. The absence of a peak near δ 8.0 ppm confirms the lack of the C4-nitro isomer.

Figure 2: Green oxidation workflow of aminopyrazoles to nitropyrazoles using aqueous Oxone.

Quantitative Route Comparison

The following table summarizes the operational metrics for the primary synthetic routes, allowing researchers to select the optimal pathway based on available starting materials and scale requirements.

| Synthetic Route | Starting Material | Key Reagents | Regioselectivity | Scalability & Safety Profile |

| Amine Oxidation | 5-Methyl-1H-pyrazol-3-amine | Oxone, H₂O | Absolute (100%) | High; mild exotherm, aqueous conditions, no shock hazards. |

| Thermal Rearrangement | 3-Methylpyrazole | HNO₃, Ac₂O, Heat | Moderate to High | Low/Medium; N-nitro intermediates are shock/heat sensitive. |

| Cyclocondensation | Nitro-diketone / Hydrazine | Hydrazine hydrate | High | Medium; starting materials are complex to synthesize. |

| Direct Nitration | 3-Methylpyrazole | H₂SO₄, Fuming HNO₃ | Poor (Favors C4) | High; but requires extensive chromatography to isolate isomers. |

References

- Title: Biarylamide derivatives and their use as pkmyt1 inhibitors (WO2024184550A1)

- Title: Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof (WO2023159307A1)

- Source: Scribd (ACS Publications)

- Title: (5-methyl-3-nitro-1H-pyrazol-1-yl)

Sources

- 1. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]

- 2. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol | 956438-51-0 | Benchchem [benchchem.com]

Spectroscopic Characterization of Novel Pyrazole Derivatives: A Multi-Modal Structural Elucidation Framework

Executive Summary

In the landscape of medicinal chemistry, pyrazole derivatives occupy a privileged scaffold status due to their prevalence in blockbuster drugs (e.g., Celecoxib, Rimonabant). However, the structural characterization of novel pyrazoles presents unique challenges—specifically annular tautomerism in

This guide provides a rigorous, self-validating workflow for the spectroscopic elucidation of these compounds. It moves beyond basic functional group verification to address the 3D structural confirmation required for Structure-Activity Relationship (SAR) fidelity in drug discovery.

The Tautomeric Challenge: Dynamics & Detection

The fundamental complexity in characterizing novel pyrazoles stems from the rapid proton exchange between N1 and N2 in solution (annular tautomerism).

Mechanism and Impact on NMR

In solution, 3-substituted and 5-substituted pyrazoles (where

-

Room Temperature (RT): The proton exchange rate (

) is often faster than the NMR time scale. This results in averaged chemical shifts for C3/C5 carbons and H3/H5 protons, leading to broad, indistinct signals that mask structural detail. -

The "Broad H" Signature: The N-H proton typically appears as a very broad singlet between 10.0–13.5 ppm (DMSO-

) or may be invisible due to quadrupole broadening by

Protocol: Variable Temperature (VT) NMR

To resolve tautomers, one must slow the exchange rate (

Experimental Directive:

-

Solvent Choice: Use aprotic polar solvents (DMSO-

, DMF- -

Cooling: Lower temperature to -40°C or -60°C .

-

Observation: Coalesced peaks will split into distinct sets of signals corresponding to the individual tautomers (e.g., 3-methyl vs. 5-methyl forms).

Regioisomer Determination: The 1,3 vs. 1,5 Dilemma

When synthesizing

The "NOE" Solution

Standard 1D NMR is often insufficient because the electronic environments of 1,3- and 1,5-isomers are similar. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for solution-state assignment.

-

1,5-Isomer: The

-substituent is spatially close to the C5-substituent (or C5-H). Strong NOE cross-peak observed. -

1,3-Isomer: The

-substituent is distant from the C3-substituent. No (or very weak) NOE cross-peak.

Visualization: Regioisomer Elucidation Workflow

Caption: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using 2D NMR.

Multi-Modal Spectroscopic Workflow

A. Infrared Spectroscopy (FT-IR)

IR serves as the "Gatekeeper" for functional group validation.

- : Characteristic band at 1580–1600 cm⁻¹ .

-

: In unsubstituted pyrazoles, a broad band at 3100–3400 cm⁻¹ indicates H-bonding. Its disappearance confirms successful

- : A weaker diagnostic band often found near 1000–1100 cm⁻¹ .

B. Nuclear Magnetic Resonance (NMR)

1H NMR Characteristics

-

H4 Proton: The most diagnostic ring proton, typically appearing as a singlet (or doublet if coupled) at 6.0–7.0 ppm .

-

N-H Proton: Broad singlet, 10.0–13.5 ppm (solvent dependent). Exchangeable with

(signal disappears).

13C NMR Characteristics[2][3][4][5][6][7][8][9]

-

C3 vs C5: C3 and C5 are deshielded by the adjacent nitrogen atoms.[5][10] In

-substituted pyrazoles:-

C3 (Azomethine-like): Generally 145–155 ppm .

-

C5 (Amine-like): Generally 130–140 ppm .

-

C4: Shielded, typically 100–110 ppm .

-

C. Mass Spectrometry (MS)

Fragmentation patterns provide structural fingerprints.

-

Primary Loss: Loss of

(28 Da) or HCN (27 Da) is the hallmark of the pyrazole ring collapse. -

Substituent Effects: Nitro-pyrazoles often show characteristic

or

Experimental Protocols

Protocol 1: Regioisomer Assignment via NOESY

Objective: Determine if the

-

Sample Prep: Dissolve ~10-15 mg of pure derivative in 0.6 mL DMSO-

or CDCl -

Acquisition:

-

Run standard 1H NMR to identify chemical shifts of the

-substituent protons (e.g., -

Run 2D NOESY sequence (e.g., noesygpphpp on Bruker).

-

Mixing Time (

): Set to 400–600 ms for small molecules (MW < 500).

-

-

Processing: Phase correction is critical. Look for off-diagonal cross-peaks connecting the

-substituent frequency (F1) to the C5-substituent frequency (F2).

Protocol 2: D O Exchange (Validation of NH)

Objective: Confirm the presence of a free N-H group (tautomerizable pyrazole).

-

Acquire standard 1H NMR spectrum.

-

Add 1-2 drops of D

O directly to the NMR tube. -

Shake vigorously for 30 seconds.

-

Re-acquire 1H NMR.

-

Result: The broad peak at >10 ppm should disappear or diminish significantly due to H/D exchange (

).

Data Interpretation Guide

Table 1: Characteristic Spectroscopic Signals for Pyrazoles[6]

| Technique | Parameter | Typical Range/Value | Structural Insight |

| 1H NMR | 10.0 – 13.5 ppm (Broad) | Confirms unsubstituted pyrazole core. | |

| 1H NMR | 6.0 – 7.0 ppm | Diagnostic for pyrazole ring integrity. | |

| 13C NMR | 130 – 155 ppm | Deshielded by Nitrogen.[6] C3 is usually downfield of C5 in N-substituted forms. | |

| 13C NMR | 100 – 110 ppm | Shielded carbon; sensitive to electronic effects of substituents. | |

| FT-IR | 3100 – 3400 cm⁻¹ | Broad band indicates H-bonding networks. | |

| FT-IR | 1580 – 1600 cm⁻¹ | Ring stretching vibration. | |

| MS (EI) | Fragmentation | [M - 28]⁺ or [M - 27]⁺ | Loss of |

Visualization: Tautomeric Equilibrium

Caption: Dynamic equilibrium of annular tautomerism in N-unsubstituted pyrazoles.

References

-

Alkorta, I., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Link

-

Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study. Journal of the Chemical Society. Link

-

BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives: A Guide. BenchChem. Link

-

Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

-

Faure, R., et al. (1989). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Nitro-Pyrazole Scaffold: A Technical Whitepaper on Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, the targeted functionalization of this heterocycle with a nitro (

The Pharmacological Rationale of Nitro-Substitution

As application scientists, we do not append functional groups to heterocycles arbitrarily; every structural modification must serve a precise mechanistic purpose. The introduction of a strongly electron-withdrawing nitro group fundamentally alters the physicochemical and pharmacokinetic landscape of the pyrazole molecule:

-

Electronic Reprofiling: The nitro group pulls electron density away from the pyrazole core via inductive and resonance effects. This lowers the pKa of the pyrrole-type nitrogen, altering the tautomeric equilibrium and stabilizing the molecule against rapid metabolic degradation.

-

Target Engagement via Hydrogen Bonding: The oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and PASS predictions confirm that1 due to these enhanced dipole interactions [2].

-

Lipophilicity and Membrane Permeability: Nitro-substitution often increases the lipophilicity (LogP) of the molecule. This facilitates superior penetration through complex bacterial cell walls and mammalian lipid bilayers, a critical prerequisite for intracellular target engagement.

Mechanisms of Action: Antimicrobial and Anticancer Pathways

Nitro-pyrazoles exhibit a remarkably broad spectrum of bioactivity. In oncology, specific conjugates demonstrate2

2 [1]. The primary mechanism involves the bioreduction of the nitro group by cellular oxidoreductases, leading to the generation of reactive oxygen species (ROS). This localized oxidative stress induces severe DNA damage, cell cycle arrest, and subsequent apoptosis.In microbiology,3 [3]. The mechanism here is typically linked to the competitive inhibition of essential bacterial proteases and the disruption of cell wall integrity.

Fig 1. Mechanistic pathways of nitro-pyrazoles in antimicrobial and anticancer activity.

Quantitative Structure-Activity Relationship (QSAR) Data

To transition from theoretical design to practical application, we must analyze the quantitative metrics of these compounds. The following table summarizes recent biological evaluations of various nitro-pyrazole derivatives, highlighting their efficacy across different therapeutic targets.

| Compound Class | Target / Cell Line | Activity Metric | Value Range | Reference |

| 1,3-Diaryl-5-nitropyrazoles | Oxidoreductases / Proteases | Binding Affinity | High In Silico Affinity | [2] |

| Nitro-pyrazole thiazoles | S. aureus, E. coli | MIC (Antibacterial) | 3.125 - 12.5 µg/mL | [3] |

| 5-Amino-3,4-dinitropyrazole | Leukemia K-562 | 1.61 mmol/L | [4] | |

| Halogenoaminopyrazoles | Bacillus subtilis | MIC (Antibacterial) | 0.007 - 0.062 µg/mL | [5] |

Experimental Workflows & Self-Validating Protocols

Reproducibility is the bedrock of drug development. The following protocols outline the synthesis and biological evaluation of nitro-pyrazoles, designed with built-in validation checkpoints to ensure data integrity and experimental trustworthiness.

Fig 2. Step-by-step workflow for the synthesis and biological evaluation of nitro-pyrazoles.

Protocol 1: Regioselective Synthesis of 1,3-Diaryl-5-Nitropyrazoles

-

Rationale: Traditional direct nitration of pyrazoles often yields a mixture of positional isomers (e.g., 3-nitro vs. 5-nitro), which confounds biological screening and SAR analysis. We utilize a

-elimination route from trichloromethylated diarylnitropyrazolines to guarantee the regioselective formation of the 5-nitro isomer. -

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1.0 mmol of the appropriate trichloromethylated diarylnitropyrazoline in 10 mL of anhydrous tetrahydrofuran (THF).

-

Base-Promoted Elimination: Add 2.5 equivalents of a mild base (e.g., triethylamine) dropwise at

under an inert argon atmosphere. Causality: The low temperature prevents thermal degradation of the nitro group, while the base facilitates the targeted elimination of chloroform to form the aromatic pyrazole ring. -

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent. The complete disappearance of the starting material spot confirms reaction completion.

-

Quenching and Extraction: Quench the reaction with 10 mL of saturated aqueous

. Extract the aqueous layer with ethyl acetate ( -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography. -

Structural Confirmation: Validate the regiochemistry using

and

-

Protocol 2: High-Throughput In Vitro Antimicrobial Susceptibility Testing

-

Rationale: To accurately quantify the antimicrobial efficacy of the synthesized nitro-pyrazoles, we employ a standardized 96-well broth microdilution assay. This method provides precise Minimum Inhibitory Concentration (MIC) values and allows for simultaneous testing against multiple pathogenic strains.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) at

until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approximately -

Compound Dilution: Dissolve the nitro-pyrazole derivatives in cell-culture grade DMSO to create a stock solution of 1024 µg/mL. Causality: DMSO ensures complete dissolution of the highly lipophilic nitro-pyrazoles; however, the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

-

Inoculation and Controls: Add 10 µL of the bacterial inoculum to each well.

-

Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

-

Negative Control: MHB + 1% DMSO + Inoculum (no drug) to ensure solvent non-toxicity and robust bacterial growth.

-

Sterility Control: MHB only.

-

-

Incubation and Readout: Incubate the plates at

for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Validation Checkpoint: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration of the compound that maintains the blue color, indicating complete growth inhibition.

-

Conclusion

The strategic incorporation of a nitro group into the pyrazole scaffold represents a powerful, rational approach in modern drug design. By fine-tuning the electronic and steric properties of the molecule, application scientists can unlock potent antimicrobial and anticancer activities. Future perspectives in this domain should focus on optimizing the pharmacokinetic profiles of these derivatives to minimize off-target toxicity while maximizing their therapeutic index.

References

- Title: Recent progress in the synthesis of nitropyrazoles and their hydrogenated analogs via noncatalyzed (3+2)

- Source: mdpi.

- Source: scispace.

- Title: Nitropyrazoles: 18.

- Source: nih.

Sources

Solubility and Stability of Pentafluorobenzylated Compounds: A Technical Guide

This guide provides a comprehensive technical analysis of the solubility and stability of pentafluorobenzyl (PFB) derivatives, designed for researchers optimizing Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Executive Summary

Pentafluorobenzyl bromide (PFB-Br) is a specialized derivatization reagent used to target acidic protons in carboxylic acids, phenols, thiols, and sulfonamides.[1] The resulting PFB derivatives possess a unique electron-dense aromatic ring that grants two critical analytical advantages:

-

Enhanced Lipophilicity: Facilitates efficient extraction from aqueous biological matrices into non-polar organic solvents.

-

ECNI Hypersensitivity: The high electron affinity of the fluorine atoms makes these derivatives ideal for Electron Capture Negative Ionization (ECNI) MS, often increasing sensitivity by 100–1000 fold compared to Electron Impact (EI) ionization.

However, the reliability of this method hinges on controlling the solubility dynamics during extraction and maintaining chemical stability prior to injection.

Physicochemical Basis of PFB Derivatives[2]

The Fluorine Effect

The introduction of the pentafluorobenzyl moiety (

-

Lipophilicity: The bulky, hydrophobic PFB group dominates the solvation profile, rendering even short-chain hydrophilic acids (e.g., formic, acetic) soluble in non-polar solvents.

-

Volatility: PFB derivatives generally exhibit lower boiling points than their underivatized hydrogen-bonded precursors, making them amenable to GC, though they are less volatile than methyl or trimethylsilyl (TMS) esters.

Reaction Mechanism

The derivatization follows a classic SN2 nucleophilic substitution . The acidic analyte is deprotonated by a base to form a nucleophilic anion, which attacks the benzylic carbon of PFB-Br, displacing the bromide leaving group.

Solubility Profile & Solvent Systems

Understanding the partition coefficient (

Solvent Compatibility Table

The following table summarizes the solubility of typical PFB esters (e.g., PFB-stearate, PFB-benzoate) in common laboratory solvents.

| Solvent Class | Specific Solvent | Solubility | Application Role |

| Alkanes | Hexane, Heptane, Isooctane | High | Ideal for final GC injection; low background noise. |

| Aromatics | Toluene, Benzene | Very High | Excellent extraction solvent; stabilizes aromatic interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong solvent for reaction; must be evaporated/exchanged before ECNI (Cl interferes). |

| Polar Aprotic | Acetone, Acetonitrile | Moderate/High | Used as reaction medium; keeps both PFB-Br and polar analytes in solution. |

| Polar Protic | Water, Methanol | Insoluble | PFB derivatives precipitate; used to wash away excess reagent/salts. |

Partitioning Dynamics

In biphasic systems (e.g., Water/DCM), PFB derivatives partition almost exclusively (>99%) into the organic phase. This property allows for "Extractive Alkylation," where the derivative is formed at the interface or in the organic phase and immediately sequestered away from the aqueous base, protecting it from hydrolysis.

Stability Profile

Hydrolytic Stability

While PFB esters are more stable than trimethylsilyl (TMS) derivatives, they are esters and thus susceptible to hydrolysis.[2]

-

Risk Factor: High pH (Basic) + Water.

-

Mechanism: Hydroxide ions (

) attack the carbonyl carbon, cleaving the ester back to the acid and pentafluorobenzyl alcohol. -

Mitigation: Post-reaction, the organic layer must be dried (using anhydrous

) to remove residual water. Storage in anhydrous hexane or toluene is recommended.

Thermal Stability

PFB derivatives generally exhibit excellent thermal stability up to 300°C, making them suitable for standard split/splitless injection ports.

-

Injection Port Temperature: 250°C – 280°C is typical.

-

Degradation: Excessive temperatures (>320°C) or active sites in dirty liners can cause elimination reactions.

Storage Stability[3][4]

-

Condition: Anhydrous Toluene/Hexane at 4°C or -20°C.

-

Duration: Stable for months (up to 6 months) if kept dry and dark.

-

Light Sensitivity: Some PFB derivatives (especially phenols) can be photosensitive; amber vials are recommended.

Optimized Derivatization Protocols

Protocol A: Extractive Alkylation (Phase Transfer Catalysis)

Best for: Aqueous biological samples (urine, plasma) containing fatty acids or organic acids.

Principle: Uses a phase transfer catalyst (PTC) to transport the carboxylate anion from the aqueous phase into the organic phase where it reacts with PFB-Br.

Materials:

-

Catalyst: Tetrabutylammonium hydrogen sulfate (TBA-HS) or 18-Crown-6.

-

Buffer: Phosphate buffer (pH 7.4) or Carbonate buffer.

-

Reagent: 5% PFB-Br in Dichloromethane (DCM).

Step-by-Step Workflow:

-

Sample Prep: Aliquot 100 µL of aqueous sample into a glass vial.

-

Internal Standard: Add isotope-labeled analog.

-

Catalyst Addition: Add 100 µL of 0.1 M TBA-HS (PTC).

-

Reaction: Add 200 µL of 0.1 M Phosphate Buffer (pH 7.4) and 400 µL of PFB-Br solution (in DCM).

-

Agitation: Vortex vigorously or shake for 30–60 minutes at room temperature.

-

Note: The reaction occurs at the interface or within the DCM droplets.

-

-

Separation: Centrifuge at 2000 x g for 5 minutes.

-

Recovery: Transfer the lower organic (DCM) layer to a clean vial.

-

Drying: Evaporate DCM under Nitrogen (

) stream. -

Reconstitution: Redissolve residue in Hexane or Toluene for GC injection.

Protocol B: Anhydrous Derivatization

Best for: Dry residues, lyophilized samples, or standards.

Step-by-Step Workflow:

-

Dry: Ensure sample is completely dry (evaporate solvent).

-

Solubilize: Add 50 µL Acetone and 50 µL PFB-Br (1% in Acetone).

-

Base: Add 10 mg anhydrous

or 10 µL Diisopropylethylamine (DIPEA). -

Heat: Incubate at 60°C for 30–60 minutes (sealed vial).

-

Clean-up: Evaporate Acetone, reconstitute in Hexane/Water (1:1). Vortex.

-

Extract: Collect the upper Hexane layer (contains derivative). Discard aqueous (contains salts/excess base).

-

Dry: Pass Hexane through anhydrous

column.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water in anhydrous reaction | Ensure strict anhydrous conditions; switch to extractive alkylation protocol. |

| Peak Tailing | Active sites in GC liner | Replace liner; silanize glass wool; ensure injection temp < 280°C. |

| Ghost Peaks | Excess PFB-Br Reagent | PFB-Br is volatile and elutes early. Ensure solvent delay is set correctly or perform a cleanup step (SPE). |

| Degradation | Hydrolysis during storage | Store in Hexane/Toluene over |

References

-

Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry. Journal of Chromatography.3

-

GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide. MDPI Molecules.4

-

Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives. Environmental Science & Technology.5

-

An Examination of Pentafluorobenzoyl Derivatization Strategies for Fatty Alcohols. NIH / PMC.6

-

Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide. Analytical Chemistry.[7]7

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 5-Methyl-3-nitro-pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities. Among its numerous derivatives, 5-methyl-3-nitro-pyrazoles represent a class of compounds with significant, yet not fully explored, potential. The presence of a methyl group at the 5-position and a strong electron-withdrawing nitro group at the 3-position imparts unique electronic and steric properties, influencing their reactivity and biological interactions. This in-depth technical guide provides a comprehensive literature review of 5-methyl-3-nitro-pyrazole derivatives, covering their synthesis, chemical reactivity, diverse biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the crucial structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and visual diagrams are included to provide a practical and accessible resource for researchers in the field.

Introduction to the Pyrazole Core

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First described by Ludwig Knorr in 1883, the pyrazole ring is a versatile scaffold found in numerous naturally occurring and synthetic bioactive molecules. Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its facile functionalization at various positions, have made it a cornerstone in the design of novel therapeutic agents. The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Synthesis and Chemical Reactivity of 5-Methyl-3-nitro-pyrazoles

The synthesis of the 5-methyl-3-nitro-pyrazole core is a critical first step in the exploration of its derivatives. Several synthetic strategies can be employed, primarily involving the construction of the pyrazole ring followed by nitration, or the use of pre-nitrated building blocks.

Synthesis of the 5-Methyl-pyrazole Ring

A common and effective method for the synthesis of the 5-methyl-pyrazole ring is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 5-methyl-1H-pyrazole, ethyl acetoacetate can be reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (a precursor) [1]

-

To a solution of ethyl acetoacetate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.1 mol) dropwise with stirring at room temperature.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to afford 3-methyl-1H-pyrazol-5(4H)-one.

Nitration of the 5-Methyl-pyrazole Ring

Direct nitration of the 5-methyl-pyrazole ring is a common method to introduce the nitro group at the 3-position. The regioselectivity of the nitration is influenced by the reaction conditions and the nature of the substituents already present on the ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Experimental Protocol: General Nitration of Pyrazoles [2]

-

Dissolve the 5-methyl-pyrazole precursor in a suitable solvent, such as trifluoroacetic acid.

-

Cool the solution to -10°C to 0°C in an ice-salt bath.

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by warming to room temperature.

-

Quench the reaction by carefully pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 5-methyl-3-nitro-pyrazole.

Reactivity of the 5-Methyl-3-nitro-pyrazole Core

The 5-methyl-3-nitro-pyrazole core possesses several reactive sites that can be exploited for further derivatization. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base to form an anion, which can then be alkylated or acylated to introduce substituents at the N1 position. The nitro group can be reduced to an amino group, which serves as a versatile handle for the introduction of a wide range of functionalities through amide bond formation, sulfonylation, or diazotization reactions.

Caption: Synthetic pathways for 5-methyl-3-nitro-pyrazole derivatives.

Biological Activities of 5-Methyl-3-nitro-pyrazole Derivatives

The unique combination of a methyl group and a nitro group on the pyrazole scaffold gives rise to a range of interesting biological activities.

Antimicrobial Activity

Pyrazole derivatives are well-known for their antimicrobial properties. The presence of a nitro group can enhance this activity, as nitroaromatic compounds are known to be effective antimicrobial agents. Studies on related nitro-pyrazole derivatives have demonstrated their potential against various bacterial and fungal strains. For instance, some nitrofuran-containing pyrazole derivatives have shown good antibacterial and antifungal activity.[2] The potential inclusion of nitro substituents has been suggested to undoubtedly increase the antimicrobial activity of pyrazole compounds.[3]

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good antibacterial and antifungal activity | [2] |

| Pyrazole-based thiazoles | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicans | Remarkable antibacterial and antifungal activity | [4] |

| 4-functionalized pyrazoles | S. aureus, E. coli, Candida sp. | Pronounced effect | [5] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research. The nitro group, being a strong electron-withdrawing group, can influence the interaction of these molecules with biological targets. While a decrease in bioactivity has been observed with a nitro group on a benzene ring in some pyrazole derivatives, the presence of methyl groups on the pyrazole ring has been shown to increase cytotoxic effects in others.[6] This highlights the complex interplay of different substituents in determining anticancer potency. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][8]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

| Pyrazole carbohydrazides | Breast cancer (MCF-7) | PI3 kinase inhibition | [7] |

| Indole-linked pyrazoles | HCT116, MCF7, HepG2, A549 | CDK2 inhibition | [7] |

| Pyrazolone derivatives | Various | Inhibition of BRAFV600E, EGFR, etc. | [8] |

Anti-inflammatory Activity